molecular formula C7H9Cl2NO2S B8089705 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride

4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride

Cat. No.: B8089705
M. Wt: 242.12 g/mol
InChI Key: AFUNTRMHEGUHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride is a heterocyclic organic compound featuring a pyridine backbone substituted with methyl groups at positions 4 and 5 and a sulfonyl chloride group at position 3, combined with a hydrochloride counterion. This compound is primarily utilized in synthetic organic chemistry as a reactive intermediate for introducing sulfonamide groups into target molecules, particularly in pharmaceutical and agrochemical applications. Its structure combines electron-withdrawing (sulfonyl chloride) and electron-donating (methyl) groups, influencing its reactivity and stability in nucleophilic substitution reactions.

Below, we compare it with structurally or functionally similar compounds documented in authoritative sources.

Properties

IUPAC Name

4,5-dimethylpyridine-3-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S.ClH/c1-5-3-9-4-7(6(5)2)12(8,10)11;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUNTRMHEGUHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triphosgene-Mediated Chlorination of Hydroxymethyl Precursors

The reaction of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with triphosgene (bis(trichloromethyl) carbonate) in toluene represents a high-yield route. As detailed in CN103232389A , this method involves dissolving the hydroxymethyl precursor in toluene (20–30% mass concentration) and adding a 40–50% triphosgene solution at 0–10°C. The molar ratio of hydroxymethylpyridine to triphosgene is critical (1:0.35–0.37), with high-performance liquid chromatography (HPLC) monitoring ensuring reaction completion . Post-reaction, methanol is added to quench excess triphosgene, followed by reduced-pressure distillation to remove acidic gases. Centrifugation and drying yield the target compound with 68.5–79.5% yield and >99% purity .

Advantages :

  • Simplified purification due to minimal byproducts (e.g., <0.1% residual chloride) .

  • Scalable to industrial production with standard equipment.

Limitations :

  • Requires strict temperature control (<10°C) to prevent triphosgene decomposition.

  • Methanol quenching introduces flammability risks.

Phosphorus Trichloride/Chlorine Gas Sulfonation

ParameterOptimal RangeImpact on Yield
PCl₃:Molar Ratio2.5:1Prevents overchlorination
Reaction Temperature105–135°CMaximizes conversion
Cl₂ Addition Rate0.2–0.3 mol/hrReduces side reactions

Post-reaction distillation under reduced pressure (0.2–1.2 kPa) isolates the product with 84% yield and 99.7% HPLC purity .

Advantages :

  • Avoids solid PCl₅, simplifying handling.

  • Continuous Cl₂ addition enables precise reaction control.

Limitations :

  • Corrosive reagents necessitate specialized reactors.

  • Requires SO₂ scrubbing systems for off-gas treatment.

Diazotization and Thionyl Chloride Treatment

CN112830892A outlines a diazotization route starting with 3-aminopyridine. In diluted HCl (6–10 M), sodium nitrite generates a diazonium salt, which reacts with sodium fluoroborate to form a stable diazonium fluoroborate intermediate. Subsequent treatment with thionyl chloride (SOCl₂) in the presence of CuCl₂ catalyst at 0–5°C yields pyridine-3-sulfonyl chloride, which is methylated to produce 4,5-dimethyl derivatives .

Key Data :

  • Yield : 90.7% after dichloromethane extraction and sodium bicarbonate washing .

  • Purity : 99.3% by HPLC, with residual solvents <0.01% .

Reaction Conditions :

  • Molar ratio of 3-aminopyridine:NaNO₂:NaBF₄ = 1:1.05:1.2.

  • CuCl₂ catalyst loading: 1 mol% relative to substrate.

Advantages :

  • Avoids hazardous chlorination agents.

  • Ambient-pressure conditions enhance safety.

Limitations :

  • Diazonium intermediates are thermally unstable, requiring cryogenic conditions.

  • Multi-step purification increases process time.

Oxidative Sulfonation Pathways

US5082944A reports an oxidative method where 3-chloropyridine is oxidized to 3-chloropyridine-N-oxide using acetic acid and hydrogen peroxide. Sulfonation with Na₂SO₃ at 50–170°C forms pyridine-3-sulfonic acid-N-oxide, which is hydrogenated (Raney Ni, 80–120°C, 5–7 bar H₂) to yield pyridine-3-sulfonic acid. Subsequent chlorination with PCl₅ at 100–140°C produces the sulfonyl chloride .

Optimization Insights :

  • Hydrogenation Catalyst : 8–15 g Raney Ni per 100 g substrate reduces reaction time to 4–7 hours .

  • Chlorination : Stepwise PCl₅ addition (5–20 portions over 1 hour) minimizes 5-chloropyridine byproduct (<0.02% area ratio by GC) .

Yield : 91.7% after distillation .

Advantages :

  • High-purity product suitable for pharmaceutical applications.

  • Recyclable catalyst (Raney Ni).

Limitations :

  • High-pressure hydrogenation requires specialized equipment.

  • PCl₅ handling poses toxicity risks.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ByproductsScalability
Triphosgene 68.5–79.5>99Residual methanolIndustrial
PCl₃/Cl₂ 8499.7SO₂, HClPilot-scale
Diazotization 90.799.3Diazonium saltsLab-scale
Oxidative Sulfonation 91.799.55-Chloropyridine (<0.02%)Industrial

Industrial Adoption :

  • Triphosgene and oxidative methods are preferred for large-scale production due to streamlined workflows .

  • Diazotization routes are limited by batch processing and intermediate instability .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can yield a sulfonate ester .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Drug Intermediates

4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of sulfonamide-based drugs, which are known for their antibacterial properties. The compound's sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups necessary for drug efficacy and specificity .

1.2 Development of Novel Therapeutics

Recent studies have highlighted the potential of 4,5-dimethylpyridine derivatives in developing novel therapeutics. For instance, compounds derived from this sulfonyl chloride have shown promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The optimization of these derivatives has resulted in improved potency and selectivity, making them candidates for further development .

Synthetic Applications

2.1 C-Sulfonylation Reactions

The compound is also employed in C-sulfonylation reactions, where it acts as a sulfonylating agent for various alkyl and aryl substrates. This reaction is significant in synthesizing complex molecules that require sulfonyl groups for biological activity or structural stability .

2.2 Industrial Synthesis

The efficient synthesis of this compound has been reported using various methodologies that minimize waste and enhance yield. For instance, methods involving chlorination of pyridine-3-sulfonic acid with phosphorus trichloride have been optimized to produce high-purity intermediates suitable for industrial applications .

Case Studies

Study Objective Findings
Lead Optimization of Pyrazole Sulfonamide SeriesTo evaluate the therapeutic potential against T. bruceiIdentified compounds with IC50 values as low as 0.002 μM demonstrating excellent efficacy in mouse models .
Calcium Channel Inhibition StudiesAssessing the dual action of sulfonamide-dihydropyridine hybridsCompounds showed significant calcium channel blockade alongside cholinesterase inhibition, highlighting their potential in treating neurological disorders .

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is utilized in various chemical transformations and modifications of biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 4,5-dimethylpyridine-3-sulfonyl chloride hydrochloride and related compounds:

Compound Name Core Structure Functional Groups Key Applications/Reactivity Reference IDs
4,5-Dimethylpyridine-3-sulfonyl chloride HCl Pyridine with 4,5-Me, 3-SO₂Cl Sulfonyl chloride, methyl groups Sulfonamide synthesis, drug intermediates N/A
Berberine hydrochloride Isoquinoline alkaloid Benzodioxole, methylenedioxy, Cl⁻ Antimicrobial, anti-inflammatory
Pyridoxal hydrochloride Pyridine derivative Hydroxymethyl, aldehyde, Cl⁻ Vitamin B6 analog, enzyme cofactor
4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride Pyrazolo-pyridine fused ring Tetrahydro-pyrazolo group, Cl⁻ Kinase inhibitor intermediates
Key Observations:

Electrophilic Reactivity :

  • The sulfonyl chloride group in This compound makes it highly electrophilic, favoring reactions with amines or alcohols to form sulfonamides or sulfonate esters. In contrast, pyridoxal hydrochloride (with aldehyde and hydroxyl groups) participates in redox and Schiff base formation .
  • Berberine hydrochloride lacks such reactive groups but exhibits bioactivity due to its conjugated aromatic system .

Substituent Effects :

  • Methyl groups at positions 4 and 5 in the target compound likely enhance steric hindrance, reducing reaction rates compared to unsubstituted pyridine sulfonyl chlorides.
  • The dihydrochloride salt in 4,5,6,7-tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine improves solubility but introduces challenges in purification due to multiple counterions .

Physicochemical Properties and Stability

Property 4,5-Dimethylpyridine-3-sulfonyl chloride HCl Pyridoxal HCl Berberine HCl Tetrahydro-pyrazolo dihydrochloride
Solubility (Water) Moderate (enhanced by HCl) High Low High (due to dihydrochloride)
Thermal Stability Sensitive to hydrolysis Stable up to 100°C Stable Moderate
Reactivity with Amines High (sulfonamide formation) Low None Moderate (pyrazole NH groups)

Notes:

  • The sulfonyl chloride group in the target compound necessitates anhydrous storage to prevent hydrolysis to the sulfonic acid.
  • Pyridoxal hydrochloride ’s aldehyde group requires protection during synthetic steps to avoid side reactions .

Biological Activity

4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic applications, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and a comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two methyl groups and a sulfonyl chloride functional group. Its molecular formula is C8H10ClN1O2SC_8H_{10}ClN_1O_2S, and it possesses unique chemical properties that influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as a sulfonamide. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical in folate synthesis, thereby exhibiting antibacterial properties. Additionally, the compound may interact with various cellular receptors or enzymes, influencing signaling pathways relevant to cancer cell proliferation and survival.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, a series of pyridine-3-sulfonamide derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that specific substitutions on the pyridine ring significantly impacted the compounds' potency against leukemia and colon cancer cells.

Table 1: Summary of Anticancer Activity of Pyridine-3-Sulfonamide Derivatives

Compound IDCell LineGI50 (µM)Activity Level
21K-562 (Leukemia)13.6High
21HCT-15 (Colon)14.9High
12RPMI-8226 (Leukemia)70Moderate
24OVCAR-3 (Ovarian)42Moderate

The most promising derivative showed significant selectivity towards leukemia and colon cancer cell lines with average GI50 values ranging from 13.6 to 14.9 µM .

Antimicrobial Activity

In addition to anticancer properties, sulfonamide derivatives have been extensively studied for their antimicrobial effects. The mechanism often involves inhibition of bacterial growth through interference with folate metabolism. Research indicates that modifications in the sulfonamide structure can enhance antimicrobial efficacy against resistant strains.

Table 2: Antimicrobial Efficacy of Sulfonamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Effectiveness
AE. coli<1Highly Effective
BS. aureus5Moderately Effective
CP. aeruginosa>10Low Effectiveness

Case Studies

  • In Vivo Studies : A study conducted on mouse models demonstrated that compounds similar to this compound exhibited significant tumor growth inhibition when administered at specific dosages . The observed effects highlighted the potential for further development into therapeutic agents.
  • Clinical Trials : Some derivatives have progressed into clinical trials due to their promising in vitro results. For instance, sulofenur (a related compound) has shown efficacy in early-phase clinical trials targeting various cancers .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 4,5-Dimethylpyridine-3-sulfonyl chloride hydrochloride after synthesis?

  • Methodology :

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the pyridine ring substituents and sulfonyl chloride group. Compare spectral data with computational predictions (e.g., DFT calculations).
  • Purity Assessment : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities. A purity threshold of ≥98% is typical for synthetic intermediates .
  • Chloride Verification : Perform a silver nitrate test (add AgNO3_3 to an aqueous solution; white precipitate indicates chloride ions) .

Q. What are the recommended safety protocols for handling sulfonyl chloride hydrochlorides in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
  • Waste Disposal : Segregate waste into acid-compatible containers and coordinate with certified hazardous waste management services for neutralization and disposal .
  • First-Aid Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. What are standard synthetic routes to prepare this compound?

  • Methodology :

  • Sulfonation : React 4,5-dimethylpyridine with chlorosulfonic acid at 0–5°C, followed by quenching with hydrochloric acid to precipitate the hydrochloride salt.
  • Purification : Recrystallize from anhydrous ethanol to remove unreacted starting materials. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound as a sulfonating agent in peptide coupling?

  • Methodology :

  • Parameter Screening : Systematically vary temperature (0–25°C), stoichiometry (1.1–2.0 equivalents), and solvent polarity (DMF vs. dichloromethane). Use DOE (Design of Experiments) to identify optimal conditions.
  • Byproduct Analysis : Characterize side products via LC-MS and adjust reaction time or base additives (e.g., triethylamine) to suppress hydrolysis of the sulfonyl chloride group.

Q. How should researchers address contradictory reports on the compound’s stability in aqueous vs. anhydrous environments?

  • Methodology :

  • Controlled Stability Studies : Prepare solutions in buffers (pH 2–12) and anhydrous solvents (e.g., THF, DMF). Monitor degradation via HPLC at timed intervals (0, 24, 48 hours).
  • Mechanistic Insight : Use 35Cl^{35}Cl-NMR to track chloride release in aqueous media, correlating with decomposition rates. Compare activation energy barriers via Arrhenius plots .

Q. What strategies mitigate byproduct formation during nucleophilic substitutions with this reagent?

  • Methodology :

  • In Situ Monitoring : Use inline FTIR to detect intermediates (e.g., sulfonate esters) and adjust reaction dynamics.
  • Additive Screening : Introduce scavengers (e.g., molecular sieves) to sequester water or catalytic bases (e.g., DMAP) to accelerate desired pathways. Validate using kinetic studies .

Notes on Data Interpretation

  • Contradictory Solubility Data : If solubility in polar solvents (e.g., DMSO) conflicts, verify via gravimetric analysis (saturate solvent, filter, and weigh residue).
  • Reactivity Discrepancies : Replicate experiments under inert atmospheres (argon/vacuum) to rule out moisture or oxygen interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.